molecular formula C7H13BrO4 B606385 Bromo-PEG2-acid

Bromo-PEG2-acid

Cat. No.: B606385
M. Wt: 241.08 g/mol
InChI Key: CCEBKJLCKKPYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG2-acid (CAS: 1807503-92-9) is a heterobifunctional polyethylene glycol (PEG) linker containing a bromo (Br) group at one terminus and a carboxylic acid (-COOH) at the other. The PEG2 spacer consists of two ethylene glycol units, providing hydrophilicity and enhanced solubility in aqueous media, making it suitable for biological applications .

The bromo group serves as a reactive site for nucleophilic substitution reactions (e.g., with thiols or amines), while the carboxylic acid enables conjugation with primary amines via carbodiimide-mediated coupling (e.g., EDC or HATU) to form stable amide bonds . This dual functionality allows this compound to act as a versatile crosslinker in bioconjugation, drug delivery systems, and the synthesis of small-molecule conjugates. It is typically supplied as a reagent-grade compound (>95% purity) and is compatible with GMP-grade production for pharmaceutical applications .

Properties

IUPAC Name

3-[2-(2-bromoethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBKJLCKKPYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG2-acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromoethanol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Bromo-PEG2-acid is utilized as a versatile building block in synthetic chemistry. It allows for the construction of complex molecules and polymers through various chemical reactions, including:

  • Nucleophilic Substitution : Facilitates the attachment of biomolecules to surfaces or other compounds.
  • Esterification and Amidation : Enables the formation of esters and amides for further chemical modifications.

Biology

In biological research, this compound plays a crucial role in bioconjugation techniques:

  • Linking Biomolecules : It is commonly used to conjugate proteins, peptides, or other biomolecules to enhance their solubility and stability.
  • Antibody-Drug Conjugates (ADCs) : this compound can be incorporated into ADCs to create targeted therapies that deliver cytotoxic agents directly to cancer cells.

Medicine

The compound has significant applications in medicinal chemistry:

  • Drug Delivery Systems : this compound is employed to improve the pharmacokinetics of therapeutic agents by enhancing their solubility and circulation time in biological systems.
  • Proteolysis Targeting Chimeras (PROTACs) : It serves as a linker in PROTACs designed for targeted protein degradation, which is a promising strategy for treating various diseases.

Industry

In industrial applications, this compound is used for:

  • Surface Modification : Enhancing the properties of materials through functionalization, improving biocompatibility and resistance to degradation.
  • Production of Functionalized Materials : Creating advanced coatings and materials with tailored properties for specific applications.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

  • Bioconjugation Efficiency : Research demonstrated that conjugating proteins with this compound significantly improved their stability and activity in vitro.
  • Targeted Drug Delivery : Studies involving ADCs showed that incorporating this compound enhanced the therapeutic index by reducing off-target effects while maintaining efficacy against cancer cells.
  • Synthesis of PROTACs : Investigations into PROTACs utilizing this compound indicated successful degradation of target proteins through the ubiquitin-proteasome pathway.

Mechanism of Action

The mechanism of action of Bromo-PEG2-acid primarily involves its ability to act as a crosslinker. The bromo group can undergo nucleophilic substitution, allowing the compound to link with various nucleophiles. The carboxyl group can form stable amide or ester bonds with amines or alcohols, respectively . These reactions enable the compound to modify and link different molecules, facilitating the creation of complex structures and functional materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bromo-PEG2-acid belongs to a family of bromo-terminated PEG derivatives with variable chain lengths and functional groups. Below is a detailed comparison with structurally related compounds:

Bromo-PEG1-acid

  • Structure : Shorter PEG chain (one ethylene glycol unit) with Br and -COOH termini.
  • Key Properties: Lower molecular weight (~239.11 g/mol) and reduced hydrophilicity compared to PEG2 derivatives . Applications: Small-molecule conjugation and chemical biology tools requiring compact linkers .
  • Example : Bromo-PEG1-CH2CO2H (CAS: 1135131-50-8) shares similar reactivity but includes a methylene spacer between PEG and the carboxylic acid .

Bromo-PEG3-acid

  • Structure : Longer PEG chain (three ethylene glycol units) with Br and -COOH termini.
  • Key Properties: Enhanced solubility and flexibility compared to PEG2, reducing steric hindrance in macromolecular conjugates . Applications: Ideal for linking bulky biomolecules (e.g., antibodies) or nanoparticles .
  • Example : Bromo-PEG3-acid (CAS: 782475-35-8) is used in PROTAC development and targeted drug delivery .

Bromo-PEG4-acid

  • Structure : Extended PEG chain (four ethylene glycol units) with Br and -COOH termini.
  • Key Properties :
    • Superior solubility and biocompatibility, suitable for in vivo applications .
    • Molecular weight (~364.07 g/mol) and longer spacer facilitate interactions in complex biological systems .
    • Applications: Antibody-drug conjugates (ADCs) and surface modification of biomaterials .

Bromo-PEG2-azide

  • Structure : PEG2 spacer with Br and azide (-N3) termini.
  • Key Properties: Azide enables click chemistry (e.g., CuAAC with alkynes), expanding conjugation versatility . Applications: Nanotechnology, polymer synthesis, and bioorthogonal labeling .
  • Example : Bromo-PEG2-azide (CAS: 530151-56-5) is used in drug-release studies and ligand-peptide synthesis .

Bromo-PEG2-bromide

  • Structure : Symmetric PEG2 linker with Br groups at both termini.
  • Key Properties :
    • Dual bromo groups enable crosslinking via nucleophilic substitutions (e.g., forming thioether bonds) .
    • Applications: Polymer crosslinking and bifunctional small-molecule synthesis .

Notes

  • All compounds are research-grade unless specified; GMP-grade options require direct inquiry .
  • Storage conditions vary: this compound requires -20°C storage, while azide derivatives need protection from light .
  • Purity levels for commercial derivatives typically exceed 95%, ensuring reproducibility in synthetic workflows .

Biological Activity

Bromo-PEG2-acid, a polyethylene glycol (PEG) derivative, is characterized by a bromide group and a terminal carboxylic acid. Its molecular formula is C7_7H13_{13}BrO4_4 with a molecular weight of approximately 241.1 g/mol. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments. The bromide group acts as an excellent leaving group in nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amines to form stable amide bonds, facilitating bioconjugation applications .

This compound primarily functions as a heterobifunctional linker molecule for bioconjugation. Its structure allows it to react with different types of biomolecules:

  • Bromine Group : This group readily reacts with nucleophilic sites on proteins and antibodies, enabling the attachment of this compound to these biomolecules.
  • Carboxylic Acid Group : This group can form stable amide bonds with primary amine groups found in various biomolecules, enhancing the conjugation process.

While this compound itself does not exhibit specific biological activity, its role as a linker in drug delivery systems suggests potential applications in improving the pharmacokinetics and biodistribution of therapeutic agents. The hydrophilic nature of PEG derivatives generally contributes to increased solubility and reduced immunogenicity in pharmaceutical formulations .

Applications in Research

This compound has diverse applications across several research areas, including:

  • Drug Delivery Systems : Enhancing the solubility and efficacy of therapeutic drugs.
  • Bioconjugation : Facilitating the attachment of drugs to antibodies or proteins for targeted therapies.
  • PROTAC Synthesis : Serving as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutics designed to degrade specific proteins within cells .

Comparative Analysis

To understand this compound's unique properties, it is useful to compare it with similar compounds. Below is a table summarizing key features:

Compound NameFunctional GroupsUnique Features
Bromo-PEG2-bromideTwo bromidesMore reactive due to two leaving groups
Mal-PEG8-alcoholHydroxyl and maleimideUsed for thiol-specific conjugation
Azido-PEG2-alcoholHydroxyl and azideUseful for click chemistry applications
Biotin-PEG12-Gly-Gly-GlyBiotin and glycineEnhances targeting capabilities in assays

This compound stands out due to its combination of a bromide leaving group and a terminal carboxylic acid, which allows for versatile applications that may not be achievable with other PEG derivatives .

Study on Drug Conjugation

In a recent study, researchers utilized this compound to conjugate an anticancer drug to an antibody. The study demonstrated that the conjugated drug exhibited enhanced solubility and improved therapeutic efficacy compared to the unconjugated drug. The results indicated that the use of this compound significantly increased the drug's bioavailability and reduced off-target effects, highlighting its potential in targeted cancer therapies.

PROTAC Development

Another notable application involved the use of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. The study showed that incorporating this compound as a linker improved the stability and efficacy of the resulting PROTACs, leading to enhanced degradation rates of target proteins in cancer cells. This underscores its importance in developing next-generation therapeutics .

Q & A

Basic Research Questions

Q. What are the primary experimental techniques for characterizing Bromo-PEG2-acid purity and structural integrity in PROTAC synthesis?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to assess purity (>98% as per standard protocols) . Confirm structure via 1H^1H- and 13C^{13}C-NMR spectroscopy in deuterated solvents (e.g., D2_2O or CDCl3_3), focusing on PEG chain protons (δ 3.5–3.7 ppm) and bromine-associated resonances (δ 3.0–3.2 ppm) . Mass spectrometry (ESI-MS) should validate molecular weight (theoretical MW: ~265.1 g/mol) .

Q. How does this compound’s solubility profile influence its application in aqueous reaction systems?

  • Methodology : Test solubility in PBS (pH 7.4), DMSO, and DMF using dynamic light scattering (DLS) to monitor aggregation. PEG’s hydrophilicity typically ensures solubility >10 mM in aqueous buffers, but bromine’s hydrophobicity may require co-solvents (e.g., 5–10% DMSO) for stable reaction conditions . Pre-screen solubility under reaction temperatures (4–37°C) to avoid precipitation during bioconjugation .

Q. What protocols ensure reproducible bromine-azide click chemistry using this compound?

  • Methodology : Optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) by maintaining a 1:1.2 molar ratio of bromine to azide groups. Use CuSO4_4 (0.1 eq) and sodium ascorbate (0.2 eq) in DMF/water (1:1) at 25°C for 12–24 hours. Monitor reaction completion via TLC (Rf shift) or FT-IR (disappearance of azide peak at ~2100 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in PROTAC linker efficiency studies involving this compound?

  • Methodology : Cross-validate experimental setups by:

  • Comparing in vitro vs. cellular assays (e.g., Western blot for target degradation vs. cell viability assays) to isolate linker-specific effects .
  • Testing alternative PEG lengths (e.g., PEG1 vs. PEG3) to determine if solubility or steric effects drive discrepancies .
  • Repeating reactions under inert atmospheres (N2_2) to rule out bromine oxidation artifacts .

Q. What computational strategies predict this compound’s conformational stability in molecular dynamics simulations?

  • Methodology : Use Gaussian 16 or WebMO for density functional theory (DFT) optimization (B3LYP/6-31G* basis set) to model PEG chain flexibility and bromine’s electronic environment . Molecular dynamics (MD) simulations (AMBER force field) at 310 K can assess solvent-accessible surface area (SASA) to identify aggregation-prone conformations .

Q. How should researchers design controls to isolate this compound’s contribution in multi-step PROTAC syntheses?

  • Methodology :

  • Include a bromine-free PEG2-acid analog to distinguish bromine’s role in click chemistry vs. nonspecific binding .
  • Use isotopic labeling (e.g., 13C^{13}C-PEG) to track linker integration via LC-MS during PROTAC assembly .
  • Perform kinetic studies (stopped-flow UV-Vis) to quantify bromine’s reaction rate vs. competing nucleophiles (e.g., thiols) .

Q. What analytical approaches address batch-to-batch variability in this compound synthesis?

  • Methodology :

  • Implement QC/QA protocols: Track residual solvents (GC-MS) and heavy metals (ICP-MS) per ICH Q3D guidelines .
  • Use DOE (design of experiments) to optimize reaction parameters (temperature, catalyst loading) and reduce variability .
  • Share raw spectral data (NMR, HPLC) in supplementary materials for peer validation .

Methodological Considerations

  • Data Presentation : Follow Beilstein Journal guidelines: Report ≥3 independent replicates with SEM/error bars. Use SI for extended datasets (e.g., full NMR spectra) .
  • Ethical Compliance : Disclose all synthetic modifications affecting reproducibility (e.g., solvent grades, purification methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG2-acid
Reactant of Route 2
Bromo-PEG2-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.